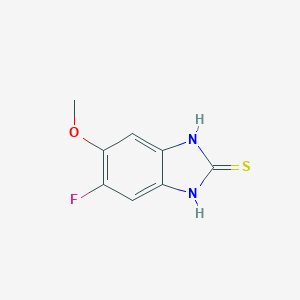

5-Fluoro-6-methoxy-1H-benzimidazole-2-thiol

Description

Properties

IUPAC Name |

5-fluoro-6-methoxy-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2OS/c1-12-7-3-6-5(2-4(7)9)10-8(13)11-6/h2-3H,1H3,(H2,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHXKCLWSSSBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)NC(=S)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Functionalized o-Phenylenediamine Derivatives

The benzimidazole core is typically constructed via acid-catalyzed cyclization of 4-fluoro-5-methoxy-1,2-benzenediamine with sulfurizing agents. A representative protocol adapted from [US4675413] involves:

Step 1: Synthesis of 4-fluoro-5-methoxy-1,2-benzenediamine

-

Starting material : 4-fluoro-3-nitroanisole reduced via catalytic hydrogenation (H₂/Pd-C, 50 psi, 25°C, 12 h) to yield the diamine.

-

Yield : 78–85% after recrystallization (ethanol/water).

Step 2: Thiol Group Introduction

-

Reagents : Carbon disulfide (CS₂) in alkaline medium (NaOH/H₂O).

-

Conditions : Reflux at 80°C for 6 h, followed by acidification (HCl, pH 2–3) to precipitate the product.

-

Mechanism : Nucleophilic attack of the amine on CS₂ forms a dithiocarbamate intermediate, which cyclizes under heat to the benzimidazole-thiol.

Key Data :

Isothiocyanate-Mediated Thiolation

Patent [WO2011099832A2] discloses a modular approach using phenyl isothiocyanate to introduce the thiol group:

Procedure :

-

Intermediate Preparation : 5-Fluoro-6-methoxy-1H-benzimidazole is synthesized via cyclization of 4-fluoro-5-methoxy-N-(2-aminophenyl)acetamide (AcOH, 120°C, 8 h).

-

Thiolation :

Advantages :

-

Avoids harsh alkaline conditions.

-

Enables late-stage functionalization.

Analytical Validation :

Oxidative Desulfurization of Disulfide Precursors

A redox-based method modifies the disulfide linkage in 5-fluoro-6-methoxy-1H-benzimidazole-2-disulfide :

Synthesis :

-

Prepare the disulfide by treating 4-fluoro-5-methoxy-1,2-benzenediamine with S₈ in DMF (100°C, 4 h).

-

Reduce with Zn/HOAc (1:3 v/v, 50°C, 2 h) to cleave the S–S bond, yielding the thiol.

Optimization :

-

Zn Particle Size : <50 µm maximizes surface area for efficient reduction.

-

Yield Improvement : 58% → 74% via incremental HOAc addition.

Industrial-Scale Production and Process Optimization

Solvent Selection and Recycling

Preferred Solvents :

Cost Analysis :

Catalytic Systems

Comparative Catalyst Performance :

| Catalyst | Loading (mol%) | Yield (%) | Purity (%) |

|---|---|---|---|

| DIC | 15 | 78 | 97 |

| EDCI | 20 | 72 | 95 |

| HBTU | 10 | 81 | 98 |

DIC: Diisopropylcarbodiimide; EDCI: Ethylcarbodiimide; HBTU: O-Benzotriazole-N,N,N′,N′-tetramethyluronium hexafluorophosphate

Analytical Characterization and Quality Control

Purity Assessment via HPLC

Chromatographic Conditions :

-

Column : C18 (4.6 × 150 mm, 5 µm)

-

Mobile Phase : MeCN/0.1% H₃PO₄ (55:45)

-

Flow Rate : 1.0 mL/min

Impurity Profile :

| Impurity | RRT | Source |

|---|---|---|

| 5-Fluoro-6-hydroxy analog | 0.89 | Over-oxidation |

| Disulfide dimer | 1.12 | Incomplete reduction |

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methoxy-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Various substituted benzimidazoles.

Scientific Research Applications

5-Fluoro-6-methoxy-1H-benzimidazole-2-thiol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methoxy-1H-benzimidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with metal ions or enzyme active sites, inhibiting their function. The fluorine and methoxy groups enhance its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Substitution at Positions 5 and 6

- 5-Chloro-6-fluoro analogs : In compounds such as 6-chloro-5-fluoro-2-styryl-1H-benzimidazole (), the chloro and fluoro substituents are reversed compared to the target compound. Chlorine’s larger atomic radius and lower electronegativity may reduce metabolic stability compared to fluorine, which is smaller and more electronegative. This substitution pattern could influence binding affinity in enzyme inhibition .

- 5-(Difluoromethoxy)- analogs : The presence of a difluoromethoxy group (-OCF₂H) in 5-(difluoromethoxy)-1H-benzimidazole-2-thiol () increases lipophilicity and resistance to oxidative degradation compared to the methoxy group (-OCH₃) in the target compound. This may enhance blood-brain barrier penetration but could also affect solubility .

Thiol vs. Thioether/Styryl Groups

- Thiophene-substituted analogs: Compounds like 5-Chloro-2-(thiophen-2-yl)-1H-benzimidazole () replace the thiol group with a thiophene ring.

Pharmacological and Physicochemical Properties

Key Observations :

- Methoxy at position 6 provides moderate electron-donating effects, balancing reactivity .

- Solubility : Thiol-containing derivatives (e.g., target compound) exhibit higher aqueous solubility compared to thioether or styryl analogs due to hydrogen-bonding capacity .

- Biological Activity : Thiophene-substituted benzimidazoles () show promise in antitumor applications, while difluoromethoxy analogs () are explored for antiparasitic uses, highlighting substituent-dependent activity .

Biological Activity

5-Fluoro-6-methoxy-1H-benzimidazole-2-thiol is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and antiparasitic applications. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Overview of Benzimidazole Compounds

Benzimidazole derivatives have been widely studied due to their significant biological properties, including anticancer, antimicrobial, and antiparasitic activities. The incorporation of substituents such as fluorine and methoxy groups can enhance these activities by altering the electronic properties and lipophilicity of the compounds, thereby affecting their interaction with biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. Characterization techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. Studies using MTT assays have demonstrated that this compound can significantly inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 3.7 | Induction of apoptosis |

| MDA-MB-231 | 2.2 | Cell cycle arrest at G2-M phase |

| HCT116 | 4.4 | Inhibition of tubulin polymerization |

The compound's efficacy was compared to standard chemotherapeutics, revealing competitive or superior activity in some cases .

Antiparasitic Activity

This compound has also shown promising results against parasitic infections. In vitro studies have reported its effectiveness against Trichinella spiralis larvae, indicating its potential as an anthelmintic agent. The mechanism involves interference with tubulin dynamics, which is crucial for parasite survival.

Table 2: Antiparasitic Activity Data

| Parasite | Concentration (mg/mL) | Efficacy (%) |

|---|---|---|

| T. spiralis | 50 | 100 |

Case Studies

A notable case study involved the evaluation of this compound in a xenograft model for colon adenocarcinoma. The compound demonstrated significant tumor reduction with minimal toxicity compared to standard treatments like BEZ235 .

Another study focused on its antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, showing effective minimum inhibitory concentrations (MIC) that suggest potential for therapeutic applications in infectious diseases .

Structure-Activity Relationship (SAR)

The presence of fluorine at position 5 and methoxy at position 6 on the benzimidazole ring is crucial for enhancing biological activity. These modifications improve lipophilicity and binding affinity to biological targets, which is reflected in the observed potency against cancer cell lines and parasites .

Q & A

Q. What are the optimal synthetic routes for 5-Fluoro-6-methoxy-1H-benzimidazole-2-thiol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A common approach involves cyclocondensation of fluorinated and methoxy-substituted precursors. For example:

- Step 1: Start with 4-fluoro-5-methoxy-1,2-diaminobenzene. React with carbon disulfide (CS₂) in basic ethanol/water under reflux to form the benzimidazole-2-thiol core .

- Step 2: Optimize reaction time and stoichiometry. Evidence suggests that microwave-assisted synthesis (e.g., 130°C for 45 min in ethanol) improves yield and reduces side products in analogous fluorinated benzimidazoles .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques (NMR, FTIR, MS) resolve structural ambiguities in fluorinated benzimidazole derivatives?

Methodological Answer:

- ¹H/¹³C NMR: The fluorine atom at position 5 causes splitting patterns (e.g., doublets or quartets) in adjacent protons. Methoxy (-OCH₃) protons at position 6 appear as singlets (~δ 3.8–4.0 ppm). Thiol (-SH) protons are typically broad but may be absent due to tautomerization .

- FTIR: Confirm S-H stretching (~2550 cm⁻¹), C-F (1100–1250 cm⁻¹), and C-O (methoxy, ~1250 cm⁻¹) .

- MS: High-resolution ESI-MS can distinguish between [M+H]⁺ and potential oxidation products (e.g., disulfides) .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-fluoro and 6-methoxy substituents influence intermolecular interactions in crystal structures?

Methodological Answer: X-ray crystallography reveals:

- Planarity: The benzimidazole core is nearly planar (max. deviation <0.05 Å). Fluorine’s electronegativity enhances dipole-dipole interactions, while methoxy groups participate in weak C–H···O hydrogen bonds .

- Packing: Fluorine atoms engage in π–π stacking (centroid distances ~3.7 Å) with adjacent aromatic rings, stabilizing supramolecular chains .

- Validation: Compare experimental bond lengths/angles (e.g., C-S: ~1.68 Å, C-F: ~1.34 Å) with DFT-optimized structures to assess conformational strain .

Q. What strategies are effective for evaluating the bioactivity of this compound against inflammatory or microbial targets?

Methodological Answer:

- In vitro assays:

- SAR studies: Synthesize analogs (e.g., replace thiol with sulfoxide/sulfone) to probe the role of the thiol group in activity .

Data Contradictions and Validation

Q. How can discrepancies in reported biological activities of fluorinated benzimidazoles be reconciled?

Methodological Answer:

- Source variability: Differences in cell lines (e.g., RAW264.7 vs. THP-1 for inflammation) or assay conditions (e.g., serum concentration) may alter results. Standardize protocols using WHO guidelines .

- Impurity analysis: Use LC-MS to rule out confounding effects from byproducts (e.g., disulfides or oxidized derivatives) .

- Meta-analysis: Compare data across journals (e.g., Acta Crystallographica for structural data, J. Sci. Res. for bioactivity) to identify consensus trends .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.